Cas no 58442-17-4 (1H-1,3-benzodiazole-6-carbaldehyde)
1H-1,3-benzodiazole-6-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-5-carbaldehyde
- 1H-Benzimidazole-6-carboxaldehyde
- 1H-benzo[d]imidazole-5-carbaldehyde
- 3H-benzimidazole-5-carbaldehyde
- 1H-Benzimidazole-5-carboxaldehyde
- benzimidazole-5-aldehyde
- 1H-1,3-benzodiazole-5-carbaldehyde
- 5-Formyl-1H-benzimidazole
- 3H-benzoimidazole-5-carbaldehyde
- PubChem9866
- Benzimidazol-5-carbaldehyde
- benzimidazole-5-carbaldehyde
- ALCHVVTYAHQOFY-UHFFFAOYSA-N
- 1H-benzoimidazole-5-carboxaldeh
- 1H-1,3-benzodiazole-6-carbaldehyde
- BENZIMIDAZOLE-5-CARBOXALDEHYDE
- AB48780
- PS-4120
- DTXSID00434048
- A8272
- 1H-BENZIMIDAZOLE-5-CARBOXALDEHYDE 97+%
- EN300-65720
- Z1021421726
- SCHEMBL1160196
- W-203190
- 1H-BENZO[D]IMIDAZOLE-5-CARBOXALDEHYDE
- 58442-17-4
- MFCD08741423
- AKOS015854548
- AKOS005259803
- SY002474
- FT-0652676
- 1H-BENZOIMIDAZOLE-5-CARBALDEHYDE
- 1H-benzoimidazole-5-carboxaldehyde
- 1H-benzo[d]imidazole-5-carbaldehyde;1H-Benzimidazole-5-carbaldehyde
- AM804086
- 1h-benzo[d]imidazole-6-carbaldehyde
- XH0094
-
- MDL: MFCD08741423
- Inchi: 1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10)
- InChI Key: ALCHVVTYAHQOFY-UHFFFAOYSA-N
- SMILES: O=CC1C=CC2=C(C=1)NC=N2
Computed Properties
- Exact Mass: 146.04800
- Monoisotopic Mass: 146.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.368
- Melting Point: 158.5-161
- Boiling Point: 448℃ at 760 mmHg
- Flash Point: 224.7℃
- Refractive Index: 1.747
- PSA: 45.75000
- LogP: 1.37540
- Vapor Pressure: No data available
1H-1,3-benzodiazole-6-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: Harmful
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H302 (100%) H312 (100%) H315 (100%)
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H-1,3-benzodiazole-6-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-1,3-benzodiazole-6-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CJ285-250mg |
1H-1,3-benzodiazole-6-carbaldehyde |
58442-17-4 | 97% | 250mg |
736CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CJ285-50mg |
1H-1,3-benzodiazole-6-carbaldehyde |
58442-17-4 | 97% | 50mg |
¥184.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852062-1g |
1H-Benzimidazole-5-carbaldehyde |
58442-17-4 | ≥97% | 1g |
1,371.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CJ285-200mg |
1H-1,3-benzodiazole-6-carbaldehyde |
58442-17-4 | 97% | 200mg |
¥584.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CJ285-1g |
1H-1,3-benzodiazole-6-carbaldehyde |
58442-17-4 | 97% | 1g |
¥2603.0 | 2022-06-10 | |
| TRC | B619378-50mg |
1H-Benzimidazole-5-carbaldehyde |
58442-17-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B619378-100mg |
1H-Benzimidazole-5-carbaldehyde |
58442-17-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B619378-500mg |
1H-Benzimidazole-5-carbaldehyde |
58442-17-4 | 500mg |
$ 230.00 | 2022-06-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H185372-1g |
1H-1,3-benzodiazole-6-carbaldehyde |
58442-17-4 | 97% | 1g |
¥1012.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H185372-250mg |
1H-1,3-benzodiazole-6-carbaldehyde |
58442-17-4 | 97% | 250mg |
¥383.90 | 2023-09-02 |
1H-1,3-benzodiazole-6-carbaldehyde Suppliers
1H-1,3-benzodiazole-6-carbaldehyde Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1H-1,3-benzodiazole-6-carbaldehyde
Introduction to 1H-1,3-benzodiazole-6-carbaldehyde (CAS No. 58442-17-4)
1H-1,3-benzodiazole-6-carbaldehyde, also known by its CAS number 58442-17-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the benzodiazole class, a group of heterocyclic compounds characterized by their unique chemical structure and diverse biological activities. The molecule's structure consists of a benzene ring fused with a diazole ring, with an aldehyde functional group attached at the 6-position. This configuration imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals.
The chemical formula of 1H-1,3-benzodiazole-6-carbaldehyde is C9H7N2O, and its molecular weight is approximately 159.17 g/mol. The compound is typically a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties facilitate its use in various chemical reactions and biological assays.
In recent years, 1H-1,3-benzodiazole-6-carbaldehyde has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of benzodiazepine derivatives, which are widely used in the treatment of anxiety disorders, insomnia, and muscle spasms. The aldehyde functional group in 1H-1,3-benzodiazole-6-carbaldehyde can be readily modified through various chemical reactions, such as reductive amination or condensation with other molecules, to produce a wide range of bioactive compounds.
A notable example of the utility of 1H-1,3-benzodiazole-6-carbaldehyde is its use in the synthesis of selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of antidepressants that work by increasing the levels of serotonin in the brain. Recent studies have shown that certain derivatives of 1H-1,3-benzodiazole-6-carbaldehyde exhibit potent SSRI activity and have shown promise in preclinical models of depression and anxiety. These findings highlight the potential of this compound as a lead molecule for the development of novel antidepressant drugs.
Beyond its applications in pharmaceuticals, 1H-1,3-benzodiazole-6-carbaldehyde has also been explored for its potential as a probe molecule in biochemical research. The unique electronic properties of the benzodiazole ring system make it suitable for use in fluorescence-based assays and other analytical techniques. For instance, researchers have utilized derivatives of 1H-1,3-benzodiazole-6-carbaldehyde to develop fluorescent probes for detecting specific biomolecules or monitoring cellular processes in real-time.
In addition to its biological applications, 1H-1,3-benzodiazole-6-carbaldehyde has been investigated for its synthetic utility in organic chemistry. The aldehyde functional group can undergo a variety of reactions, including aldol condensations, Wittig reactions, and Grignard additions, making it a valuable building block for constructing complex organic molecules. These synthetic transformations have been employed to synthesize compounds with diverse functionalities and applications, ranging from materials science to environmental chemistry.
The safety profile of 1H-1,3-benzodiazole-6-carbaldehyde is an important consideration for both research and industrial applications. While it is generally considered safe when handled properly under laboratory conditions, appropriate precautions should be taken to avoid exposure to skin or inhalation. It is recommended to use personal protective equipment (PPE) such as gloves and safety goggles when working with this compound. Additionally, proper disposal methods should be followed to ensure environmental safety.
In conclusion, 1H-1,3-benzodiazole-6-carbaldehyde (CAS No. 58442-17-4) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working on drug discovery, biochemical assays, and synthetic chemistry. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases and conditions.
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